molecular formula C10H22N2O2 B593148 tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate CAS No. 134597-95-8

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate

Cat. No. B593148
CAS RN: 134597-95-8
M. Wt: 202.298
InChI Key: COTDAKYPMOOOKG-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate” is a chemical compound with the CAS Number: 134597-95-8 . It has a molecular weight of 202.3 . The IUPAC name for this compound is "tert-butyl 1,1-dimethyl-2-(methylamino)ethylcarbamate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)7-11-6/h11H,7H2,1-6H3,(H,12,13)" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Structural Characterization and Hydrogen Bond Interactions

One area of research involves the structural characterization of carbamate derivatives, including tert-butyl carbamates. Studies have analyzed the crystal structures of these compounds, highlighting the role of hydrogen bonding in forming three-dimensional architectures. These interactions are crucial for understanding the compound's behavior in various environments and can inform the design of new materials with specific properties (Das et al., 2016).

Synthesis of Biologically Active Compounds

tert-Butyl carbamates serve as intermediates in the synthesis of biologically active molecules. For instance, a rapid synthetic method for tert-butyl carbamate derivatives has been established, showcasing their importance in creating compounds like omisertinib (AZD9291), a notable example of their application in medicinal chemistry (Zhao et al., 2017).

Asymmetric Synthesis and Chiral Molecules

Research also focuses on the asymmetric synthesis of tert-butyl carbamates to produce chiral molecules. These studies are vital for developing pharmaceuticals, as the chirality of a drug can significantly affect its efficacy and metabolism. For example, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate through asymmetric Mannich reactions demonstrates the compound's utility in creating stereochemically complex structures (Yang et al., 2009).

Chemical Modification and Functionalization

Further research explores the chemical modification and functionalization of tert-butyl carbamates. This includes studies on the mild and efficient Curtius rearrangement for preparing carbamate derivatives, highlighting the versatility of tert-butyl carbamates in organic synthesis and their potential for generating a wide array of functional groups (Leogane & Lebel, 2009).

Applications in Organic Synthesis

Lastly, the role of tert-butyl carbamates in organic synthesis, particularly in the preparation of complex organic molecules, is a significant area of research. The development of scalable synthesis methods for tert-butyl carbamate derivatives, which are intermediates in the manufacture of various pharmaceuticals, demonstrates their critical role in the chemical industry (Li et al., 2012).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)7-11-6/h11H,7H2,1-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTDAKYPMOOOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate

CAS RN

134597-95-8
Record name tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate
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